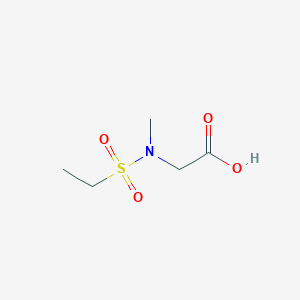![molecular formula C16H18N2O3 B2524640 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2129708-95-6](/img/structure/B2524640.png)
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been researched extensively to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, which could make it a potential drug candidate for the treatment of diseases caused by enzyme dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile have been studied extensively in various in vitro and in vivo models. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile. One of the primary areas of interest is in the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential applications in other scientific fields, such as materials science and nanotechnology, should also be explored.
Synthesis Methods
The synthesis of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile involves a multi-step process that includes the reaction of 3-(oxolan-3-yl)benzaldehyde with morpholine in the presence of a catalyst to form 3-(oxolan-3-yl)benzylmorpholine. This intermediate product is then reacted with cyanogen bromide to form the final product, 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile.
Scientific Research Applications
The chemical compound 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile has been widely studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been researched extensively as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
4-[3-(oxolan-3-yl)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-9-15-11-21-7-5-18(15)16(19)13-3-1-2-12(8-13)14-4-6-20-10-14/h1-3,8,14-15H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSASGLNEPYAQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=CC=C2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)



![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)



![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)